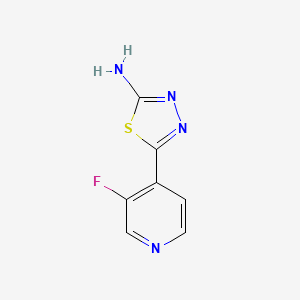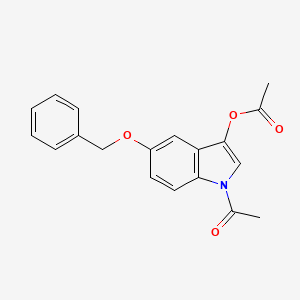
1-Acetyl-5-(benzyloxy)-3-indolyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(benzyloxy)-3-indolyl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 1-position, a benzyloxy group at the 5-position, and an acetate group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-(benzyloxy)-3-indolyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of 5-benzyloxyindole, which is then acetylated at the 1-position using acetic anhydride in the presence of a base such as pyridine. The final step involves the esterification of the 3-position with acetic anhydride or acetyl chloride under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(hydroxyethyl)-5-(benzyloxy)-3-indolyl acetate.
Substitution: Formation of 5-substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-5-(benzyloxy)-3-indolyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(benzyloxy)-3-indolyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-Acetyl-3-indolyl acetate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-Benzyloxyindole: Lacks the acetyl and acetate groups, affecting its reactivity and applications.
1-Acetyl-5-(methoxy)-3-indolyl acetate: Features a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and biological activity.
Uniqueness: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate is unique due to the presence of both the benzyloxy and acetate groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(1-acetyl-5-phenylmethoxyindol-3-yl) acetate |
InChI |
InChI=1S/C19H17NO4/c1-13(21)20-11-19(24-14(2)22)17-10-16(8-9-18(17)20)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clave InChI |
RBJWILBTRMLYLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)

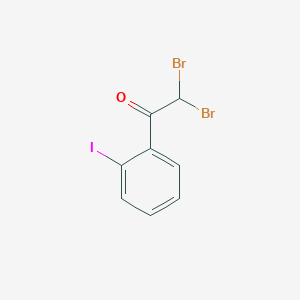
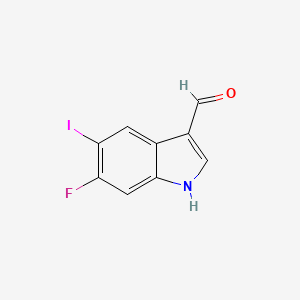
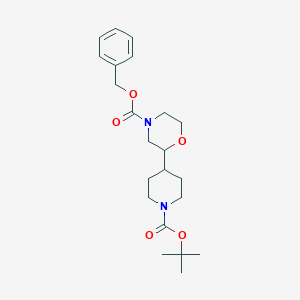
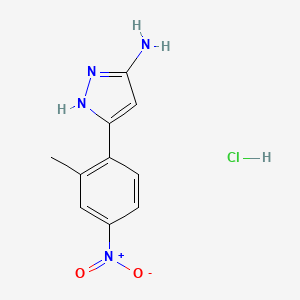
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)

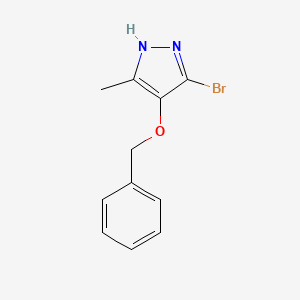
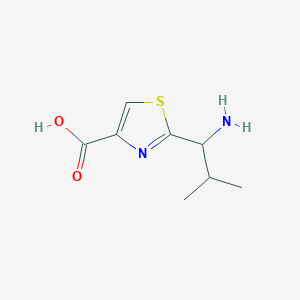
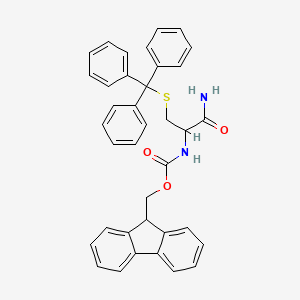

![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
